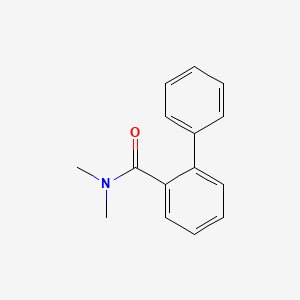
1-(cyclohexylcarbonyl)-4-(4-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclohexylcarbonyl)-4-(4-fluorophenyl)piperazine (cyclohexylcarbonyl piperazine or CPP) is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a derivative of piperazine, a heterocyclic compound that is commonly used in the synthesis of pharmaceuticals and other organic compounds. CPP has been found to have a range of interesting properties, including its ability to bind to certain receptors in the brain and produce a variety of physiological effects.
Mechanism of Action
CPP is believed to work by binding to certain receptors in the brain, including the 5-HT1A and 5-HT2A receptors. These receptors are involved in the regulation of a variety of physiological processes, including mood, cognition, and behavior. CPP has been found to produce a range of effects on these receptors, including the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
CPP has been found to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the activation of intracellular signaling pathways. CPP has been shown to have potential applications in the treatment of a variety of neurological disorders, including anxiety, depression, and schizophrenia. CPP has also been found to produce a range of other effects, including the modulation of pain perception, the regulation of appetite, and the improvement of cognitive function.
Advantages and Limitations for Lab Experiments
CPP has a number of advantages and limitations for use in lab experiments. One advantage is its ability to bind to specific receptors in the brain, which allows for the selective modulation of certain physiological processes. Another advantage is its relatively low toxicity and high purity, which makes it a safe and reliable compound for use in scientific research. However, one limitation is its relatively high cost and complexity of synthesis, which can make it difficult to obtain in large quantities for use in certain experiments.
Future Directions
There are a number of potential future directions for research on CPP, including its potential applications in the treatment of neurological disorders and its use as a tool for studying the brain and its functions. One area of interest is the development of new compounds that are based on the structure of CPP, but have improved properties and selectivity for certain receptors. Another area of interest is the use of CPP in combination with other compounds to produce synergistic effects on the brain and other physiological processes. Overall, CPP is a promising compound that has the potential to make significant contributions to the field of scientific research.
Synthesis Methods
CPP can be synthesized using a variety of methods, including the reaction of piperazine with cyclohexanone and 4-fluorobenzyl chloride. Other methods involve the use of different reagents and catalysts, depending on the desired properties of the final product. The synthesis of CPP is a complex process that requires careful control of reaction conditions and purification techniques to ensure a high yield and purity of the final product.
Scientific Research Applications
CPP has been extensively studied in scientific research for its potential applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. CPP has been found to have a range of interesting properties, including its ability to bind to certain receptors in the brain and produce a variety of physiological effects. CPP has been shown to have potential applications in the treatment of a variety of neurological disorders, including anxiety, depression, and schizophrenia.
Properties
IUPAC Name |
cyclohexyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-15-6-8-16(9-7-15)19-10-12-20(13-11-19)17(21)14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZJXWBUXUQBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5874610.png)



![3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5874632.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5874634.png)


![2-[(2-bromobenzyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5874670.png)

![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide](/img/structure/B5874678.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5874686.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5874693.png)
